molecular formula C12H20N2O3 B8597096 (3-Prop-2-ynylcarbamoylpropyl)carbamic acid tert-butyl ester

(3-Prop-2-ynylcarbamoylpropyl)carbamic acid tert-butyl ester

Cat. No. B8597096
M. Wt: 240.30 g/mol
InChI Key: LBHYRGWHEDLOFE-UHFFFAOYSA-N
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Patent
US07037916B2

Procedure details

To a mixture of 4-tert-butoxycarbonylaminobutyric acid (5 g), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (5.66 g) and triethylamine (7.47 g) in dichloromethane (80 mL) at rt was added 2-propynylamine (1.49 g). After being stirred at rt for 3 h, the mixture was diluted with dichloromethane (80 mL) and washed with 0.5 M HCl (aqueous, 2×), saturated NaHCO)3 (1×) and water (1×). The dichloromethane was dried over sodium sulfate, filtered and evaporated to afford (3-Prop-2-ynylcarbamoyl-propyl)-carbamic acid tert-butyl ester (1.67 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
7.47 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl.C[N:17](C)[CH2:18][CH2:19][CH2:20]N=C=NCC.C(N(CC)CC)C.C(N)C#C>ClCCl>[C:1]([O:5][C:6](=[O:7])[NH:8][CH2:9][CH2:10][CH2:11][C:12](=[O:14])[NH:17][CH2:18][C:19]#[CH:20])([CH3:2])([CH3:3])[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCCC(=O)O
Name
Quantity
5.66 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
7.47 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.49 g
Type
reactant
Smiles
C(C#C)N
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 0.5 M HCl (aqueous, 2×), saturated NaHCO)3 (1×) and water (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCCC(NCC#C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: CALCULATEDPERCENTYIELD 28.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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